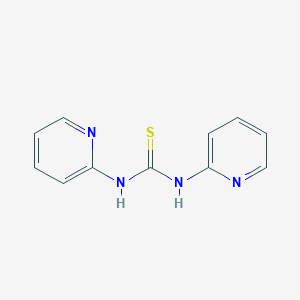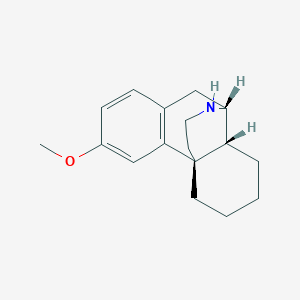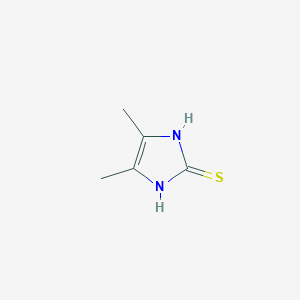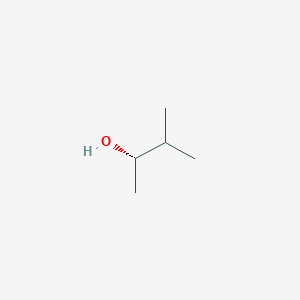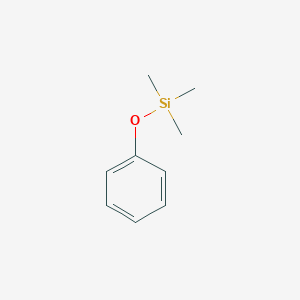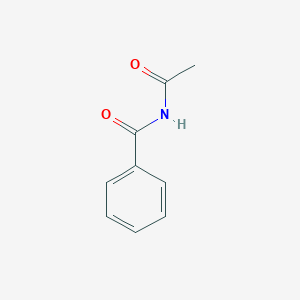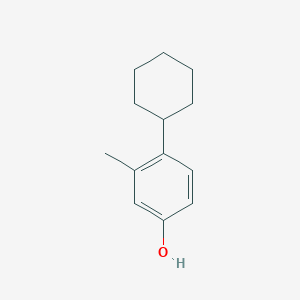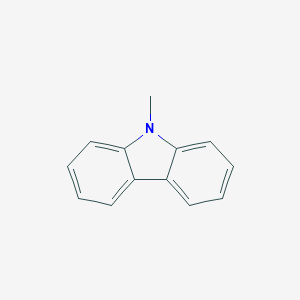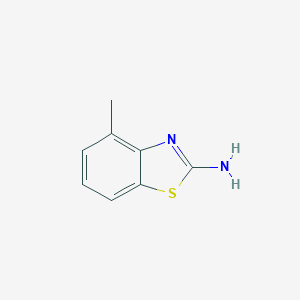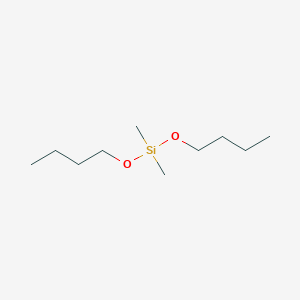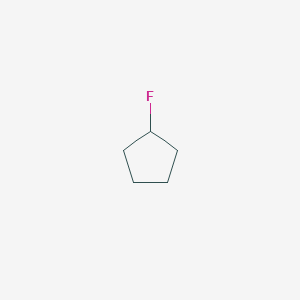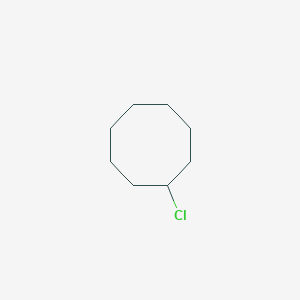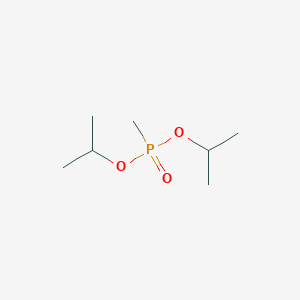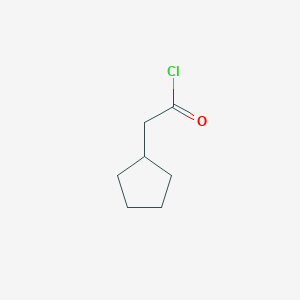
Cyclopentylacetyl chloride
概要
説明
Cyclopentylacetyl chloride is a chemical compound likely utilized in organic synthesis, including the formation of various organic structures and intermediates. Its properties and reactivity could be inferred from related compounds, such as cyclopentadienyltin(II) chloride and cyclopentadienyldinitrosylchromium chloride, which exhibit specific bonding characteristics and molecular geometries influenced by their respective functional groups and metal centers (Bos et al., 1975); (Carter et al., 1966).
Synthesis Analysis
The synthesis of complex organic structures often involves catalytic processes, as seen in the formation of cyclopentenones through palladium catalysis, which is a process that might be analogous to synthesizing cyclopentylacetyl chloride. This method showcases the versatility of palladium in facilitating carbon-carbon bond formation, which could be relevant to the synthesis of Cyclopentylacetyl chloride (Lee et al., 2020).
Molecular Structure Analysis
Molecular structure determination, such as that for cyclopropyl chloride, provides crucial insights into the bond distances and angles that define the stability and reactivity of a molecule. Such analyses help in understanding the spatial arrangement of atoms within Cyclopentylacetyl chloride and how this influences its chemical behavior (Schwendeman et al., 1964).
Chemical Reactions and Properties
Cyclopentylacetyl chloride's reactivity can be inferred from studies on similar molecules, demonstrating various chemical reactions, such as cyclization reactions that lead to the formation of cyclopentenes or dihydrofuran derivatives. These reactions highlight the influence of catalysts and the substrate's electronic and steric effects on the product's selectivity (Jiang et al., 2008).
科学的研究の応用
Cyclopentylacetyl chloride is primarily used as a pharmaceutical intermediate and in chemical research . It’s a versatile compound that can be used in the synthesis of various pharmaceuticals and other organic compounds. Here are some potential applications:
-
Pharmaceutical Research : Cyclopentylacetyl chloride can be used as an intermediate in the synthesis of various pharmaceutical compounds. The specific application would depend on the drug being synthesized .
-
Organic Synthesis : In organic chemistry, Cyclopentylacetyl chloride can be used as a reagent in various reactions. For example, it can be used in the synthesis of other organic compounds .
-
Material Science : Cyclopentylacetyl chloride could potentially be used in the development of new materials. For instance, it could be used in the synthesis of polymers or other complex organic materials .
-
Biochemistry : In biochemistry, Cyclopentylacetyl chloride could be used in the synthesis of bioactive compounds or probes for studying biological systems .
-
Analytical Chemistry : Cyclopentylacetyl chloride could be used as a standard or reagent in analytical chemistry .
-
Environmental Science : Cyclopentylacetyl chloride could potentially be used in environmental science, for instance, in the study of the degradation of organic compounds in the environment .
Safety And Hazards
Cyclopentylacetyl chloride is classified as a combustible liquid and can cause severe skin burns and eye damage. It may also cause respiratory irritation . It’s advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling it .
特性
IUPAC Name |
2-cyclopentylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILLIUYSJFTTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392926 | |
| Record name | Cyclopentylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentylacetyl chloride | |
CAS RN |
1122-99-2 | |
| Record name | Cyclopentylacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

